molecular formula C11H8N2O4 B6612836 methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate CAS No. 62985-31-3

methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B6612836
CAS No.: 62985-31-3
M. Wt: 232.19 g/mol
InChI Key: ASMATNCOGPXLKV-TWGQIWQCSA-N
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Description

Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate
  • Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)-prop-2-enoate

Uniqueness

Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both cyano and nitrophenyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different scientific domains.

Properties

IUPAC Name

methyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)6-8-2-4-10(5-3-8)13(15)16/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMATNCOGPXLKV-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366818
Record name methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-31-3
Record name methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ALPHA-CYANO-4-NITROCINNAMATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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